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molecular formula C7H12ClN5 B8675869 6-Chloro-3-hydrazinyl-N-(propan-2-yl)pyridazin-4-amine CAS No. 61261-41-4

6-Chloro-3-hydrazinyl-N-(propan-2-yl)pyridazin-4-amine

Cat. No. B8675869
M. Wt: 201.66 g/mol
InChI Key: XNISYRYJYZTGDW-UHFFFAOYSA-N
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Patent
US03978057

Procedure details

When 3,6-dichloro-4-isopropylamino pyridazine is substituted for 3,6-dichloro-4-ethylamino pyridazine in the above process, 4-isopropylamino-6-chloro-3-hydrazino pyridazine (m.p. 132° to 135°C) is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([Cl:12])=[CH:6][C:7]=1[NH:8][CH:9]([CH3:11])[CH3:10].ClC1[N:15]=[N:16]C(Cl)=CC=1NCC>>[CH:9]([NH:8][C:7]1[CH:6]=[C:5]([Cl:12])[N:4]=[N:3][C:2]=1[NH:15][NH2:16])([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=NC(=CC1NC(C)C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=NC(=CC1NCC)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC1=C(N=NC(=C1)Cl)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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